molecular formula C10H19N B8039143 4-Pentyl-1,2,3,6-tetrahydro-pyridine

4-Pentyl-1,2,3,6-tetrahydro-pyridine

Cat. No.: B8039143
M. Wt: 153.26 g/mol
InChI Key: CWOLDHVXMOYZHK-UHFFFAOYSA-N
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Description

4-Pentyl-1,2,3,6-tetrahydro-pyridine is a heterocyclic organic compound with the molecular formula C10H19N. It belongs to the class of tetrahydropyridines, which are characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms. This compound is known for its unique chemical structure and diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyl-1,2,3,6-tetrahydro-pyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For example, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of ring-closing olefin metathesis to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form fully saturated piperidine derivatives.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridines, pyridines, and piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Pentyl-1,2,3,6-tetrahydro-pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in studies related to neurotransmitter function and neurodegenerative diseases.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of Parkinson’s disease.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Pentyl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to neurotoxic metabolites that affect dopaminergic neurons. This interaction is mediated by enzymes such as monoamine oxidase B (MAO-B), which converts the compound into active metabolites that can cross the blood-brain barrier and exert their effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentyl-1,2,3,6-tetrahydro-pyridine is unique due to its specific pentyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-pentyl-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-3-4-5-10-6-8-11-9-7-10/h6,11H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOLDHVXMOYZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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